molecular formula C18H18FNOS B11485198 4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11485198
M. Wt: 315.4 g/mol
InChI Key: QQTBAIIREMQQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, a methyl group, and a hexahydrobenzothieno-pyridinone core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothieno-pyridinone core, followed by the introduction of the fluorophenyl and methyl groups through electrophilic aromatic substitution and alkylation reactions, respectively. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF or LDA in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is studied for its potential as a pharmacophore. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorophenyl group is known to enhance binding affinity and selectivity in drug-receptor interactions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the hexahydrobenzothieno-pyridinone core provides structural stability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
  • 4-(4-bromophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
  • 4-(4-methylphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one

Uniqueness

Compared to its analogs, 4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug design and other applications.

Properties

Molecular Formula

C18H18FNOS

Molecular Weight

315.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C18H18FNOS/c1-10-2-7-13-15(8-10)22-18-17(13)14(9-16(21)20-18)11-3-5-12(19)6-4-11/h3-6,10,14H,2,7-9H2,1H3,(H,20,21)

InChI Key

QQTBAIIREMQQAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.